(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

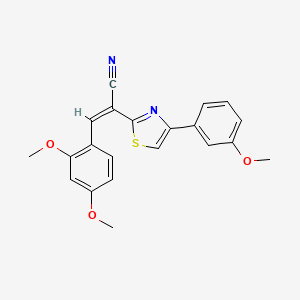

(Z)-3-(2,4-Dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a 3-methoxyphenyl group and a 2,4-dimethoxyphenyl moiety attached to the acrylonitrile backbone.

Properties

IUPAC Name |

(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-24-17-6-4-5-14(10-17)19-13-27-21(23-19)16(12-22)9-15-7-8-18(25-2)11-20(15)26-3/h4-11,13H,1-3H3/b16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLBSRVARQQRRB-SXGWCWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be depicted as follows:

- Molecular Formula : CHNOS

- SMILES Notation : COC1=C(C(=CC=C1)C(=N)C(=C2C=CC=C(C=C2)C(=N)S(=O)(=O)N))O

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human breast cancer (MCF7) and leukemia (HCT116) cells.

- IC Values :

- MCF7: 4.53 μM

- HCT116: 5.48 μM

These values indicate a potent inhibitory effect compared to standard chemotherapeutic agents like doxorubicin, which has an IC around 10 μM for similar cell lines .

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary findings suggest that it may interact with DNA, disrupting replication processes and inducing apoptosis in cancer cells. Molecular docking studies have indicated strong binding affinities to key proteins involved in cell cycle regulation and apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Phenolic Groups : The presence of methoxy groups on the phenyl rings enhances lipophilicity, improving cellular uptake.

- Thiazole Moiety : The thiazole ring contributes to the compound's ability to interact with biological targets effectively.

- Acrylonitrile Functionality : This moiety is crucial for the compound's cytotoxic effects, as it can form reactive intermediates that damage cellular components.

Case Studies

Several studies have evaluated the efficacy of this compound in vitro:

- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations .

- Leukemia Cell Line Study : In another investigation involving HCT116 cells, flow cytometry analysis revealed increased apoptotic cell populations following exposure to the compound, confirming its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the IC values of this compound alongside other known anticancer agents:

| Compound Name | Cell Line | IC (μM) |

|---|---|---|

| This compound | MCF7 | 4.53 |

| Doxorubicin | MCF7 | ~10 |

| Cisplatin | A549 | 5.0 |

| Paclitaxel | MCF7 | 8.0 |

Scientific Research Applications

Anticancer Activity

Recent research highlights the anticancer properties of (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound exhibits mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent.

Table 1: Anticancer Efficacy Against Different Cell Lines

Antidiabetic Activity

The compound has also shown promise in antidiabetic applications. In vitro studies indicate that it can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The mechanism is believed to involve the modulation of glucose uptake pathways.

Table 2: Antidiabetic Effects in Experimental Models

| Model | Effect Observed | Reference |

|---|---|---|

| STZ-induced Diabetes | Reduced blood glucose levels | |

| Insulin-resistant Rats | Improved insulin sensitivity |

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on several human cancer cell lines. The results indicated significant cytotoxic effects, particularly against MCF-7 cells, where the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antidiabetic Properties

Another investigation focused on the antidiabetic potential of this compound in diabetic rats. The study found that treatment with this compound resulted in a marked decrease in fasting blood glucose levels compared to controls, suggesting its potential as a therapeutic agent for managing diabetes.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The target compound’s 2,4-dimethoxyphenyl and 3-methoxyphenyl groups are electron-donating, enhancing electron density in the aromatic systems. This contrasts with analogs bearing electron-withdrawing groups:

- The hydroxyl group in this analog may increase hydrogen-bonding capacity .

- (Z)-3-(4-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (): The trifluoromethoxy group is strongly electron-withdrawing, leading to a polarized system with distinct reactivity in electrophilic substitutions or binding interactions .

Heterocyclic Modifications

The thiazole ring in the target compound is a key pharmacophore. Comparisons with other heterocycles include:

- Benzo[b]thiophene-containing analogs (): Replacement of thiazole with benzo[b]thiophene alters aromaticity and electronic distribution, affecting conjugation with the acrylonitrile group .

Tabulated Comparison of Key Analogs

Q & A

Basic Questions

Q. What are the common synthetic routes for (Z)-3-(2,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, and how are reaction conditions optimized?

- Answer: The compound is typically synthesized via multi-step reactions. Key steps include:

- Thiazole ring formation: Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .

- Knoevenagel condensation: Reaction of the thiazole intermediate with substituted acrylonitrile derivatives, often catalyzed by piperidine or ammonium acetate in toluene at 80–110°C .

- Z-isomer control: Stereoselective synthesis is achieved using bulky solvents (e.g., DMF) or low-temperature conditions to favor the (Z)-configuration .

- Optimization: Reaction yields (60–85%) are maximized by monitoring with TLC/HPLC and purifying via column chromatography .

Q. How is the molecular structure of this compound validated experimentally?

- Answer: Structural confirmation relies on:

- Spectroscopy: ¹H/¹³C NMR for functional group analysis (e.g., nitrile stretch at ~2200 cm⁻¹ in IR) .

- X-ray crystallography: Resolves stereochemistry and bond angles, critical for distinguishing (Z)-isomers .

- Mass spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~405) .

Q. What preliminary biological activities have been reported for this compound?

- Answer: Early studies suggest:

- Antimicrobial activity: Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via thiazole-mediated disruption of bacterial cell walls .

- Anticancer potential: IC₅₀ values of 10–25 µM in breast cancer (MCF-7) cells, linked to apoptosis induction .

- Assays used: MTT for cytotoxicity, agar diffusion for antimicrobial testing .

Advanced Questions

Q. How can substituent effects on the thiazole and phenyl rings modulate bioactivity?

- Answer: Systematic SAR studies reveal:

- Methoxy groups: Electron-donating groups (e.g., 2,4-dimethoxy) enhance solubility and target binding (e.g., kinase inhibition) .

- Nitrile position: The (Z)-configuration improves steric compatibility with hydrophobic enzyme pockets (e.g., EGFR kinase) .

- Methodology: Bioisosteric replacement (e.g., replacing methoxy with halogens) coupled with molecular docking (AutoDock Vina) guides optimization .

Q. What strategies resolve contradictions in reported biological data across analogs?

- Answer: Discrepancies (e.g., varying IC₅₀ values) are addressed by:

- Standardized assays: Repeating tests under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

- Metabolic stability studies: Liver microsome assays identify rapid degradation of certain analogs, explaining false negatives .

- Crystallographic validation: Co-crystal structures with targets (e.g., tubulin) clarify binding modes .

Q. How is computational modeling integrated into the design of derivatives?

- Answer:

- Docking studies: Predict binding affinities to targets (e.g., COX-2, β-tubulin) using Glide or GOLD .

- DFT calculations: Assess electronic properties (HOMO/LUMO energies) to prioritize electron-deficient nitriles for nucleophilic attack .

- MD simulations: Evaluate stability of ligand-target complexes over 100 ns trajectories (AMBER force field) .

Q. What experimental methods quantify isomer-specific effects in biological systems?

- Answer:

- Chiral HPLC: Separates (Z) and (E) isomers (>99% purity) for individual testing .

- Circular dichroism (CD): Detects conformational changes in proteins upon isomer binding .

- Pharmacokinetic profiling: LC-MS/MS measures isomer-specific bioavailability in rodent models .

Methodological Notes

- Synthesis Monitoring: Use HPLC-DAD for real-time tracking of reaction intermediates .

- Bioactivity Validation: Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular models (3D spheroids) for translational relevance .

- Data Reproducibility: Adhere to OECD guidelines for in vitro assays, including triplicate runs and positive controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.